Compound Description: This compound is a thiazolidine derivative that crystallizes in the triclinic space group P-1. The imidazo[2,1-b][1,3]thiazole ring system within the molecule is essentially planar. In the crystal structure, molecules are linked via N—H⋯O hydrogen bonds. []
Relevance: This compound shares the 4-methoxyphenyl and thiazole moieties with 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide. Both compounds belong to the class of heterocyclic compounds incorporating thiazole rings.
Compound Description: This compound is a pyrazole derivative radiolabeled with fluorine-18. It is a potential positron emission tomography (PET) radiotracer for studying CB1 cannabinoid receptors in the brain. []
Relevance: This compound shares the 4-methoxyphenyl and piperidine moieties with 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide. Both belong to the class of heterocyclic compounds and share similar structural features like the presence of an aromatic ring directly attached to a piperidine ring.
Compound Description: This compound is a diarylpyrazole derivative that acts as a selective antagonist of the cannabinoid receptor type 1 (CB1). It is commonly used in research to investigate the effects of blocking CB1 receptors. [, , , , , , ]
Relevance: This compound shares the piperidine moiety and overall structural similarity with 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide, particularly in the carboxamide-piperidine linkage and the presence of multiple substituted aromatic rings. Both belong to the class of heterocyclic compounds with potential biological activity. , , , , , , ,
Compound Description: This series of compounds are Biginelli dihydropyrimidines synthesized using 4-fluoro nitrobenzene and piperidine followed by reduction and reaction with various aldehydes. These derivatives exhibit antimicrobial, antifungal, and antimalarial activity. []
Relevance: These compounds share the piperidine and carboxamide moieties with 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide. The connection of the piperidine ring through a carboxamide linker to a heterocyclic core is a common structural feature.
5. Mouse VD-hemopressin(α) [(m)VD-Hpα] []
Compound Description: This is an 11-residue α-hemoglobin–derived peptide reported to act as a selective agonist of the cannabinoid receptor type 1 (CB1) in vitro. It induces antinociception after spinal and supraspinal administration. []
Relevance: While not structurally similar, (m)VD-Hpα is relevant because it targets the same receptor as the related compound AM251, a CB1 antagonist. Research involving both compounds contributes to understanding the activity and modulation of the CB1 receptor, which is potentially relevant to 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide if it exhibits any interaction with this receptor system.
Relevance: This compound shares the thiazole moiety with 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide. Both compounds are part of the broader class of heterocyclic compounds with potential biological activity.
Compound Description: This compound is another pyrimidin-4-amine derivative developed as a fungicide. It demonstrates excellent fungicidal activity against several plant pathogens and exhibits lower toxicity to rats compared to compound 2a. []
Relevance: While not directly sharing core structural elements with 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide, this compound, like compound 2a, represents a pyrimidin-4-amine-based fungicide, highlighting the diversity of biological activities possible within this class of compounds.
Compound Description: This compound is a peripherally restricted agonist of both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). It inhibits gastrointestinal motility but does not show any significant effect on experimental colitis in mice. []
Relevance: This compound is relevant due to its interaction with the cannabinoid system, specifically its agonist activity at CB1 receptors, similar to (m)VD-Hpα. While not sharing structural features with 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide, understanding the modulation of CB1 receptors by SAB378 could be relevant if the target compound has any activity at these receptors.
Compound Description: This series of compounds are thiazole-5-carboxamide derivatives synthesized through a multi-step process. They exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The activity is influenced by the substituents on the benzyl rings attached to the thiazole core. []
Relevance: These compounds share the thiazole and carboxamide moieties with 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide, highlighting the potential for antimicrobial activity within this structural class. The presence of benzyl substituents on the thiazole rings also draws a structural parallel, demonstrating how modifications to these groups can impact biological activity.
Compound Description: This compound is an inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol. Inhibition of MAGL increases 2-arachidonoylglycerol levels, leading to antinociceptive and anti-inflammatory effects. High-dose JZL184 can lead to tolerance and CB1 receptor downregulation, but low-dose administration appears to retain its therapeutic effects. [, ]
Relevance: JZL184 acts within the endocannabinoid system, similarly to the related compounds (m)VD-Hpα, AM251, and SAB378. Although structurally different from 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide, its impact on endocannabinoid levels and potential interaction with CB1 receptors could be relevant to understanding the target compound's effects if it also interacts with this system.
Compound Description: This compound is a 1,3,4-oxadiazole derivative that serves as a precursor in the synthesis of other 1,3,4-oxadiazole derivatives with varying substituents. The presence of the azo group (-N=N-) allows for further functionalization. []
Relevance: This compound shares the 4-methoxyphenyl moiety with 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide. Both compounds belong to the class of heterocyclic compounds and demonstrate how this aromatic substituent can be incorporated into various structures.
Compound Description: This compound is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). It has shown effectiveness in attenuating L-DOPA-induced dyskinesia in rat models of Parkinson's disease. []
Relevance: Although not structurally similar, MTEP is relevant because it highlights the potential for developing compounds targeting specific glutamate receptor subtypes for treating neurological disorders. This is significant because glutamate signaling plays a role in various neurological processes, and modulation of these pathways could be relevant to the activity of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide if it is found to interact with glutamatergic systems.
Compound Description: This compound is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). It has shown some positive effects in attenuating L-DOPA-induced dyskinesia in rat models of Parkinson's disease but can also inhibit motor improvements associated with L-DOPA treatment. []
Relevance: Like MTEP, EMQMCM emphasizes the potential for developing compounds that target specific glutamate receptor subtypes to address neurological conditions. Although structurally dissimilar to 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide, the therapeutic implications of targeting mGluR1 could be relevant if the target compound is found to interact with this receptor subtype.
Compound Description: This compound is an agonist of the group II metabotropic glutamate receptors (mGluR2 and mGluR3). In rat models of Parkinson's disease, it has shown a negative impact on motor performance, suggesting a potential for unwanted side effects. []
Relevance: LY379268 further highlights the potential for developing compounds targeting specific glutamate receptor subtypes and emphasizes the importance of considering potential off-target effects and adverse reactions. Understanding the impact of modulating group II mGluRs could be relevant to 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide if it exhibits activity at these receptors.
Compound Description: This compound is an N-methyl-D-aspartate (NMDA) receptor antagonist that selectively targets the NR2B subunit. While showing some positive anti-akinetic effects in rat models of Parkinson's disease, it does not significantly reduce dyskinesia. []
Relevance: Ro631908 highlights the potential of targeting specific NMDA receptor subtypes, offering another example of how focusing on specific receptor subtypes within a signaling system can lead to distinct pharmacological profiles. This knowledge could be relevant to 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide if it exhibits any interaction with the NMDA receptor system.
Compound Description: This compound is another selective NMDA receptor antagonist targeting the NR2B subunit. Similar to Ro631908, it shows some positive anti-akinetic effects in rat models of Parkinson's disease but does not effectively reduce dyskinesia. []
Relevance: Ro256981 further supports the potential therapeutic relevance of targeting specific NMDA receptor subtypes, adding to the body of knowledge regarding NR2B antagonists. This information could be valuable in understanding the activity of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide if it interacts with the NMDA receptor system.
Compound Description: This compound is an L-type calcium channel antagonist. It has not demonstrated significant benefits in reducing L-DOPA-induced dyskinesia in rat models of Parkinson's disease. []
Relevance: While not structurally related to 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide, isradipine represents another pharmacological approach for treating neurological conditions, highlighting the importance of considering different mechanisms of action when developing novel therapeutics.
Compound Description: These compounds are a series of oxazolidinone derivatives with varying substitutions. These newly developed compounds have potential applications in medicine for the treatment and prevention of diseases caused by thromboembolism, indicating their role as potential anticoagulants. []
Relevance: Although not sharing core structural elements with 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide, these compounds represent another class of heterocyclic compounds with potential therapeutic applications.
19. 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives, chromenes, and benzochromenes []
Compound Description: This series of compounds includes quinoline derivatives, chromenes, and benzochromenes. They were evaluated for their cytotoxic activity against the breast cancer cell line MCF7. Several compounds showed higher activity compared to the reference drug doxorubicin. []
Relevance: While not directly sharing core structural features with 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide, these compounds highlight the potential for developing anticancer agents within different classes of heterocyclic compounds.
Compound Description: These compounds are novel derivatives of 1,3,2-dioxaphosphepino[5,6-c]pyrazole, synthesized through multi-step reactions. They represent a novel chemical scaffold that could potentially lead to new bioactive compounds. []
Relevance: Although structurally distinct from 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide, these compounds highlight the constant exploration and development of new heterocyclic scaffolds in medicinal chemistry.
Compound Description: These compounds are a series of complex heterocyclic derivatives synthesized through a multi-step process, sharing a common Schiff base intermediate. They were evaluated for their antibacterial activity. []
Relevance: This series of compounds, though structurally complex, shares the common theme of incorporating multiple heterocycles, similar to 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide. Their synthesis and biological evaluation exemplify the continued investigation of complex heterocyclic structures for potential therapeutic applications.
Compound Description: This compound is a selective antagonist of the cannabinoid receptor type 2 (CB2). It is often used in research to block CB2 receptors and investigate the specific roles of these receptors in biological processes. [, , , , ]
Relevance: AM630, alongside related compounds like AM251, JZL184, (m)VD-Hpα, and SAB378, highlights the importance of the endocannabinoid system as a target for therapeutic development. Understanding the specific roles of CB2 receptors, in contrast to CB1 receptors, could be relevant to the activity of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide if it is found to interact with this receptor system.
Compound Description: This compound is a serotonin (5-HT)2C receptor agonist approved by the United States Food and Drug Administration for the treatment of obesity. It exhibits complex pharmacology, also showing activity at 5-HT2A and potentially 5-HT1A receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.